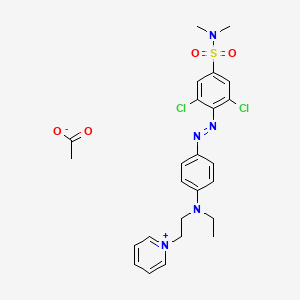
1,4-Dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione is a heterocyclic compound containing a six-membered ring with four nitrogen atoms. This compound is part of the tetrazine family, known for their unique chemical properties and applications in various fields, including pharmaceuticals and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl hydrazinecarboxylate with substituted benzaldehydes in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like methanol or benzene at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1,4-Dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products: The major products formed from these reactions include various substituted tetrazine derivatives, which can have different functional groups attached to the nitrogen atoms in the ring .
科学的研究の応用
1,4-Dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
作用機序
The mechanism by which 1,4-dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione exerts its effects involves interactions with various molecular targets. The nitrogen atoms in the ring can form coordination complexes with metal ions, influencing the compound’s reactivity and stability. Additionally, the compound can participate in electron transfer reactions, which are crucial for its biological and chemical activities .
類似化合物との比較
1,2,4,5-Tetrazine: Another member of the tetrazine family, known for its use in Diels-Alder reactions.
1,4-Dihydropyrazine: A related compound with similar electronic properties but different reactivity.
1,4-Dihydro-1,2,4,5-tetrazine: A close relative with different substituents on the nitrogen atoms.
Uniqueness: 1,4-Dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable coordination complexes and participate in various chemical reactions makes it a valuable compound in research and industrial applications .
特性
CAS番号 |
67741-64-4 |
|---|---|
分子式 |
C4H6N4O2 |
分子量 |
142.12 g/mol |
IUPAC名 |
1,4-dimethyltetrazine-5,6-dione |
InChI |
InChI=1S/C4H6N4O2/c1-7-3(9)4(10)8(2)6-5-7/h1-2H3 |
InChIキー |
JOHWHRGIECRSRQ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=O)N(N=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene](/img/structure/B14466325.png)


![[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid](/img/structure/B14466335.png)
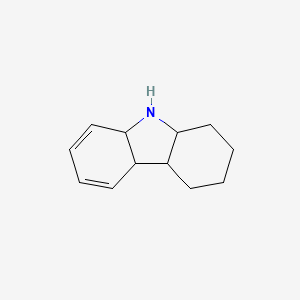
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14466346.png)
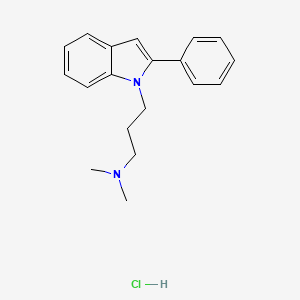
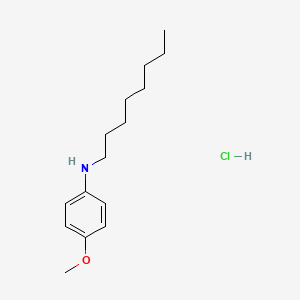

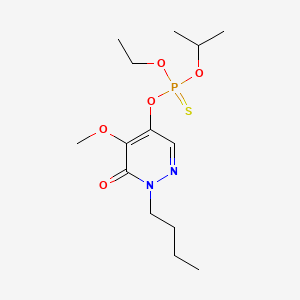
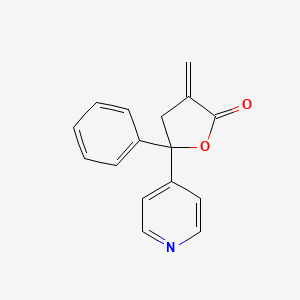
![{[2-(2-Methoxyethoxy)ethoxy]methyl}benzene](/img/structure/B14466371.png)
